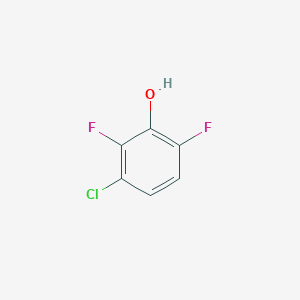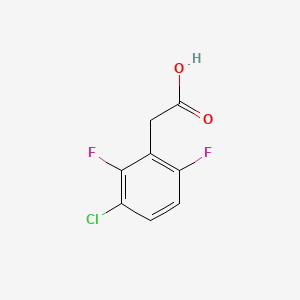
Perfluorotridecane
Descripción general
Descripción
Perfluorotridecane is a compound with the molecular formula C13F28 . It is a member of the family of fluorocarbons. The compound is colorless, odorless, and chemically stable.
Molecular Structure Analysis
Perfluorotridecane has a molecular weight of 688.09 g/mol . Its IUPAC name is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-octacosafluorotridecane . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
Perfluorotridecane has a molecular weight of 688.09 g/mol . It has a complexity of 879 and a topological polar surface area of 0 Ų . It has no hydrogen bond donors and 28 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
1. Vaporization and Sublimation Enthalpies
Perfluorotridecane's physical properties, such as vaporization and sublimation enthalpies, have been studied. These properties are essential for understanding its behavior in various applications, including its role as a standard in correlation gas chromatography measurements (Hasty et al., 2012).
2. Food Packaging Material
Perfluorinated compounds like Perfluorotridecane are used in food packaging materials for oil and moisture resistance. Their presence and quantification in various foodstuff packaging materials, including their potential health implications, have been the subject of research (Zafeiraki et al., 2014).
3. Environmental and Health Concerns
Perfluorotridecane, as part of the broader group of per- and polyfluoroalkyl substances (PFASs), raises concerns due to its persistence and potential health risks. Research includes evaluating their environmental fate, biodegradability, and potential toxic profiles (Liu & Mejia Avendaño, 2013).
4. Industrial Applications and Recovery/Recycle Technologies
Perfluorotridecane's relatives in the perfluorocarbon family find extensive use in the semiconductor manufacturing process. The environmental hazards and recovery/recycle technologies of these compounds have been a subject of study due to their significant greenhouse gas potential (Tsai et al., 2002).
5. Medical and Imaging Applications
Perfluorotridecane's related compounds, perfluorocarbons (PFCs), are used in medical applications due to their ability to dissolve oxygen and their inert nature. They are explored for applications in organ preservation and as contrast agents for imaging (Hosgood & Nicholson, 2010).
6. Impact on Charge-Transport Parameters
Research has been conducted on the impact of perfluorination on charge-transport parameters in materials, which is vital for understanding the electronic properties and charge-transport characteristics in applications like organic electronics (Delgado et al., 2009).
Direcciones Futuras
Per- and polyfluoroalkyl substances (PFAS), including perfluorotridecane, are of increasing regulatory concern due to their high persistence and potential impacts on human and environmental health . Future research will likely focus on understanding the full range of PFAS compounds, their distribution, and their effects .
Mecanismo De Acción
Target of Action
Perfluorotridecane, like other per- and polyfluoroalkyl substances (PFAS), primarily targets proteins and phospholipids in the body . These compounds bind to proteins and partition to phospholipids, affecting their function and potentially leading to various health effects .
Mode of Action
The interaction of Perfluorotridecane with its targets involves binding to proteins and partitioning to phospholipids . This interaction can alter the function of these targets, potentially leading to various health effects.
Biochemical Pathways
Perfluorotridecane, as a member of the PFAS family, can affect multiple biochemical pathways. For instance, it has been shown that PFAS can induce neurobehavioral effects, particularly in developmentally exposed animals . They may affect the thyroid system, influence calcium homeostasis, protein kinase C, synaptic plasticity, and cellular differentiation . .
Pharmacokinetics
Pfas, in general, are known for their persistence in the environment and bioaccumulative nature . They have long elimination half-lives in humans, with some PFAS showing half-lives of up to 8.5 years . These properties can significantly impact the bioavailability of Perfluorotridecane in the body.
Result of Action
Research on pfas has shown that they can cause cellular damage, such as mutations in tumor suppressor genes and modifications in proteins involved in dna repair, apoptosis, and cell cycle checkpoint . These changes can contribute to various health effects, including developmental issues and potential carcinogenic effects .
Action Environment
The action, efficacy, and stability of Perfluorotridecane can be influenced by various environmental factors. PFAS are extremely persistent in the environment and have been detected globally in the environment, biota, food items, and in humans . They are also very mobile in the environment, leading to groundwater contamination . These environmental factors can influence the exposure and subsequent action of Perfluorotridecane in the body.
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-octacosafluorotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13F28/c14-1(15,2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38)3(18,19)5(22,23)7(26,27)9(30,31)11(34,35)13(39,40)41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRHWVMSUNRDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13F28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380031 | |
| Record name | Perfluorotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
376-03-4 | |
| Record name | Perfluorotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorotridecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the thermal properties of Perfluorotridecane as determined in the study?
A1: The research focused on determining the fusion and sublimation enthalpies of various perfluorinated alkanes, including Perfluorotridecane. Using Differential Scanning Calorimetry (DSC), the study determined the fusion enthalpy of Perfluorotridecane to be 27.9 ± 0.4 kJ·mol–1 and the fusion temperature to be 361.7 K []. While the study did not directly measure the sublimation enthalpy of Perfluorotridecane, it provided data for similar compounds, offering insights into the relationship between molecular structure and these thermal properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)












